molecular formula C9H8Br2O4 B13694512 3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid CAS No. 875245-03-7

3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13694512
CAS No.: 875245-03-7
M. Wt: 339.96 g/mol
InChI Key: KXOPOMFBWDCGJG-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-hydroxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination process introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The use of advanced techniques such as column chromatography and recrystallization ensures the removal of impurities and enhances the yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenolic acids.

    Substitution: Amino and thiol-substituted phenolic acids.

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. Its antioxidant properties are attributed to the ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3,5-Dibromo-4-hydroxyphenylpyruvic acid
  • N-(3,5-Dibromo-4-hydroxyphenyl)benzamide

Uniqueness

3-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

875245-03-7

Molecular Formula

C9H8Br2O4

Molecular Weight

339.96 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Br2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)

InChI Key

KXOPOMFBWDCGJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)O

Origin of Product

United States

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